molecular formula C24H21FN2OS B2734155 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 450346-92-6

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2734155
M. Wt: 404.5
InChI Key: WUNWTIGHOPJEQK-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide” appears to be a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The presence of a fluorobenzyl group and a p-tolyl group suggests that this compound may have interesting chemical properties.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving indole, 4-fluorobenzyl bromide, p-toluidine, and an appropriate acylating agent.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of the amide and thioether groups suggest that it could participate in a variety of nucleophilic and electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.


Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, particularly if it has biological activity. Studies could also be conducted to optimize its synthesis and to better understand its reactivity and physical properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.


properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNWTIGHOPJEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

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